molecular formula C19H19ClN6O3 B1397941 2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide CAS No. 64294-88-8

2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide

Cat. No. B1397941
CAS RN: 64294-88-8
M. Wt: 414.8 g/mol
InChI Key: CULIYQPRUGMRRT-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide, also known as 2-CNPA, is a chemical compound that has been studied for its potential use in a variety of scientific research applications. It is a nitroaromatic compound with a unique structure that has been used in a variety of studies due to its unique properties. It has been used in a variety of studies ranging from biochemistry and physiology to pharmacology and toxicology.

Scientific Research Applications

Synthesis and Antimalarial Activity

  • A study by Werbel et al. (1986) detailed the synthesis of a series of compounds including those related to 2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide. These compounds exhibited significant antimalarial activity in mice and primate models, showing promise for clinical trials in humans (Werbel et al., 1986).

Chemical Structure Analysis

  • Gowda et al. (2007) conducted a study on a related compound, 2-Chloro-N-(3-methylphenyl)acetamide, analyzing its chemical structure and conformation. This research contributes to understanding the structural properties of similar compounds (Gowda et al., 2007).

Synthesis of AB-Type Monomers for Polybenzimidazoles

  • Begunov and Valyaeva (2015) explored the synthesis of new AB-type monomers for polybenzimidazoles using derivatives of N-(4,5-dichloro-2-nitrophenyl)acetamide, which is structurally similar to the compound . This research has implications for the development of new materials (Begunov & Valyaeva, 2015).

Comparative Metabolism in Herbicides

  • Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes. This study contributes to understanding the biochemical interactions and potential risks of similar compounds (Coleman et al., 2000).

properties

IUPAC Name

2-chloro-N-[2-[(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O3/c1-3-25(4-2)14-5-8-17(18(10-14)22-19(27)11-20)24-23-16-7-6-15(26(28)29)9-13(16)12-21/h5-10H,3-4,11H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULIYQPRUGMRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732684
Record name 2-Chloro-N-{2-[(E)-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide

CAS RN

64294-88-8
Record name Disperse Violet 63
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64294-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-{2-[(E)-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-[2-[2-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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